molecular formula C22H20N6O2 B6416979 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-20-4

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Numéro de catalogue B6416979
Numéro CAS: 1019105-20-4
Poids moléculaire: 400.4 g/mol
Clé InChI: FFVSFAPLTBVAAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (4-ENPB) is a novel small molecule, synthesized from a combination of pyrazole and pyridazine derivatives. It has been studied for its potential applications in scientific research and has been found to have a range of biochemical and physiological effects.

Applications De Recherche Scientifique

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has been studied for its potential applications in scientific research. It has been found to be a potential inhibitor of the enzyme p38α MAPK, which is involved in the regulation of cell growth and differentiation. In addition, this compound has been studied for its potential anti-inflammatory effects, as well as its potential to inhibit the growth of certain cancer cell lines.

Mécanisme D'action

The mechanism of action of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of p38α MAPK, which is involved in the regulation of cell growth and differentiation. In addition, this compound has been found to inhibit the expression of certain pro-inflammatory cytokines, suggesting that it may also have anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the activity of p38α MAPK and to inhibit the expression of certain pro-inflammatory cytokines. In addition, this compound has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the treatment of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide in laboratory experiments has several advantages. It is a small molecule, which makes it easier to synthesize and store. In addition, this compound has been found to have a range of biochemical and physiological effects, making it a useful tool for studying the effects of p38α MAPK inhibition and anti-inflammatory effects. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not fully understood and further research is needed to fully elucidate its effects.

Orientations Futures

There are several potential future directions for the study of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide. Further research is needed to fully elucidate the mechanism of action of this compound and to determine its potential applications in the treatment of cancer and other diseases. In addition, further research is needed to determine the optimal dosage and administration of this compound for various applications. Other potential future directions include the development of new synthetic methods for the production of this compound, as well as the development of new methods for the delivery of this compound to target tissues.

Méthodes De Synthèse

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is synthesized through a two-step reaction process. In the first step, 4-hydroxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is synthesized by reacting 4-hydroxybenzamide with 4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenol. In the second step, this compound is synthesized by reacting 4-hydroxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide with ethyl chloroformate.

Propriétés

IUPAC Name

4-ethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-2-30-19-10-4-16(5-11-19)22(29)25-18-8-6-17(7-9-18)24-20-12-13-21(27-26-20)28-15-3-14-23-28/h3-15H,2H2,1H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVSFAPLTBVAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.